BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Sulfonamide Hydrogen-bond donor TRIM24 bromodomain

Procure this secondary sulfonamide (CAS 922005-82-1) for fragment-based drug discovery against bromodomains (TRIM24, BRPF1) and RORγt. Its unsubstituted quinolinone NH and secondary sulfonamide linkage provide hydrogen-bond donor capacity absent in tertiary N-alkylated analogs, enabling unique binding interactions. A privileged scaffold not encumbered by specific substitution patents, ideal for structure-based design and high-throughput crystallography. Request a quote for competitive pricing and lead times.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 922005-82-1
Cat. No. B2690725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS922005-82-1
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C16H16N2O4S/c1-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(10-12)2-9-16(19)17-15/h3-8,10,18H,2,9H2,1H3,(H,17,19)
InChIKeyJYZYVBLDATWFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922005-82-1): Procurement-Relevant Structural and Class Profile


4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922005-82-1) is a secondary sulfonamide featuring a 3,4-dihydro-2(1H)-quinolinone core coupled to a 4-methoxybenzenesulfonamide group . This compound belongs to the broader class of tetrahydroquinoline-sulfonamide hybrids, a privileged scaffold in medicinal chemistry that has yielded potent inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt) for autoimmune disease [1], selective TRIM24/BRPF1 bromodomain inhibitors for oncology [2], and tubulin polymerization inhibitors with anti-cancer activity [3]. The secondary sulfonamide linkage (NH–SO₂–) in this specific compound distinguishes it from tertiary N-alkylated analogs that dominate the RORγt and bromodomain patent literature, potentially altering hydrogen-bonding capacity, metabolic stability, and target selectivity profiles.

Why Generic Substitution Is Insufficient for 4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922005-82-1)


Generic substitution within the tetrahydroquinoline-sulfonamide class is confounded by the extreme sensitivity of biological activity to three structural variables: the sulfonamide substitution pattern (secondary NH vs. tertiary N-alkyl), the position and nature of substituents on the benzenesulfonamide ring, and the oxidation state of the quinoline core. The target compound presents a secondary sulfonamide with a single 4-methoxy group, whereas the most extensively characterized analogs—such as compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide)—are tertiary sulfonamides bearing N-benzyl and N-aryl substituents that dramatically alter tubulin polymerization inhibitory activity (HeLa IC₅₀ 1.34 µM) [1]. Similarly, TRIM24 bromodomain inhibitors in this scaffold family (e.g., 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) incorporate both N-methylation of the quinolinone and additional methoxy substituents, features absent in CAS 922005-82-1 [2]. The secondary sulfonamide NH group is both a hydrogen-bond donor and a potential metabolic soft spot, meaning that even closely related analogs with different N-substitution cannot be assumed to exhibit comparable target engagement, selectivity, or pharmacokinetic behavior. Direct experimental comparison data for this specific compound against named analogs are currently absent from the open literature; the evidence presented below should be interpreted as class-level inference requiring prospective validation.

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922005-82-1) Relative to In-Class Analogs


Secondary vs. Tertiary Sulfonamide: Hydrogen-Bond Donor Capacity and Target Engagement Potential

CAS 922005-82-1 contains a secondary sulfonamide (Ar–SO₂–NH–Ar′) with one hydrogen-bond donor, whereas the most potent disclosed TRIM24 bromodomain ligands in this scaffold class (e.g., PDB ligand 3b: 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) are tertiary sulfonamides lacking the NH donor [1]. In the RORγt inverse agonist series, tertiary sulfonamide 1 (the progenitor of the class) demonstrated potent activity but suffered from high hepatic clearance, a liability later mitigated through scaffold hopping to secondary sulfonamide-tetrahydroquinolines such as compound 13 [2]. The presence of the NH moiety in CAS 922005-82-1 is therefore structurally aligned with the improved metabolic stability direction validated in the RORγt series.

Sulfonamide Hydrogen-bond donor TRIM24 bromodomain RORγt Target engagement

Mono-Methoxy Substitution Pattern vs. Di/Tri-Methoxy Analogs: Steric and Electronic Implications for Bromodomain Binding

The 4-methoxy substituent in CAS 922005-82-1 provides a single electron-donating group, in contrast to the 2,4-dimethoxy pattern present in the TRIM24 co-crystal ligand 3b (PDB 4YAD) [1] and the 3,4,5-trimethoxy motif in the tubulin polymerization inhibitor D13 [2]. In the TRIM24 bromodomain binding pocket, the 2-methoxy group of ligand 3b occupies a small hydrophobic sub-pocket adjacent to the ZA loop; its absence in CAS 922005-82-1 is predicted to reduce steric bulk and alter the orientation of the benzenesulfonamide ring, potentially shifting selectivity among bromodomain family members.

Bromodomain inhibitor TRIM24 Methoxy substitution Structure-activity relationship Epigenetics

Quinolinone Core Oxidation State: 2-Oxo-1,2,3,4-tetrahydroquinoline vs. Fully Aromatic Quinoline and Its Impact on Conformational Flexibility

CAS 922005-82-1 incorporates a 2-oxo-1,2,3,4-tetrahydroquinoline core with a saturated C3–C4 ethylene bridge, conferring a non-planar, partially sp³-rich topology. By comparison, the tubulin inhibitor series reported by Ma and Gong (2022) employed the identical 3,4-dihydro-2(1H)-quinolinone scaffold and demonstrated that this core supports tubulin polymerization inhibition (lead compound D13: tubulin polymerization IC₅₀ 6.74 µM; HeLa proliferation IC₅₀ 1.34 µM) [1]. Fully aromatic quinoline sulfonamides, in contrast, are planar and lack the conformational flexibility to adopt the bent geometry observed in TRIM24-bound co-crystal structures [2]. The saturated ethylene bridge increases fraction sp³ (Fsp³), a parameter correlated with improved clinical success rates in small-molecule drug discovery.

Tetrahydroquinolinone Conformational flexibility Scaffold topology Drug design Sp³ character

N-Unsubstituted Quinolinone: Differential Metabolic and Solubility Profile Relative to N-Alkylated Analogs

The quinolinone nitrogen in CAS 922005-82-1 is unsubstituted (NH–C=O), distinguishing it from N-methylated analogs (e.g., TRIM24 ligand 3b: N–CH₃ [1]) and N-arylated/benzylated analogs (e.g., compound D13: N-benzyl and N-trimethoxyphenyl [2]). N-alkylation generally increases lipophilicity (clogP) and metabolic stability toward amide hydrolysis but may reduce aqueous solubility and introduce CYP-mediated N-dealkylation liabilities. The unsubstituted lactam NH can act as an additional hydrogen-bond donor and is susceptible to glucuronidation or sulfation in vivo. In the RORγt series, the transition from tertiary to secondary sulfonamide-tetrahydroquinolines (compound 13) was associated with reduced intrinsic clearance in mouse liver microsomes [3], suggesting that NH-containing analogs in this scaffold class can achieve favorable metabolic profiles when appropriately optimized.

Metabolic stability N-alkylation CYP oxidation Solubility Lead optimization

Recommended Application Scenarios for 4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922005-82-1) Based on Structural Differentiation Evidence


Fragment-Based Screening Library Enrichment for Bromodomain and Nuclear Receptor Targets

With a molecular weight of 332.37 Da, moderate Fsp³ (0.188), and a single 4-methoxy substituent minimizing steric bulk, CAS 922005-82-1 is suitable as a fragment-like entry point for TRIM24, BRPF1, or RORγt ligand discovery. The secondary sulfonamide NH provides hydrogen-bond donor capacity absent in tertiary sulfonamide fragments, potentially sampling binding interactions not accessible to larger, N-alkylated analogs. The validated co-crystal structure of the closely related analog 3b (PDB 4YAD) [1] provides a structural template for computational docking and structure-based design using this chemotype.

Scaffold-Hopping Starting Point for RORγt Inverse Agonist Optimization with Improved Metabolic Stability

The RORγt inverse agonist program described by Gong et al. (2020) [2] identified secondary sulfonamide-tetrahydroquinolines as a key structural class with lower intrinsic clearance than tertiary sulfonamide leads. CAS 922005-82-1, bearing both a secondary sulfonamide and an unsubstituted quinolinone NH, represents a minimal pharmacophore that can be systematically elaborated at the quinolinone N1, the benzenesulfonamide ring, and the tetrahydroquinoline C3/C4 positions to optimize potency while preserving the favorable metabolic features associated with NH-containing analogs.

Crystallography Soaking Experiments for Bromodomain Selectivity Profiling

The small size and single rotatable bond count of CAS 922005-82-1 make it an ideal candidate for high-throughput crystal soaking against a panel of bromodomain proteins (BRD2, BRD3, BRD4, BRDT, TRIM24, BRPF1, BRD7, BRD9, etc.). The mono-methoxy substitution pattern is structurally distinct from the 2,4-dimethoxy motif in the TRIM24 ligand 3b [1], and absence of N-methylation removes a potential steric clash with the ZA loop residue that differs among bromodomain subfamilies. Resulting co-crystal structures could directly quantify selectivity differences attributable to the methoxy pattern and sulfonamide NH, providing publishable structural data where none currently exists for this CAS number.

Chemical Probe Intermediate for Tubulin Polymerization Inhibitor Libraries

The 3,4-dihydro-2(1H)-quinolinone core is the pharmacologically active scaffold in the tubulin polymerization inhibitor D13 (HeLa IC₅₀ 1.34 µM; tubulin polymerization IC₅₀ 6.74 µM) [3]. CAS 922005-82-1 provides this core with a synthetically tractable secondary sulfonamide handle, allowing site-selective N-functionalization to generate focused libraries that are not patent-encumbered by the specific substitution patterns claimed in the RORγt (US 9,512,111) [4] and TRIM24 (US 10,702,504) patent estates.

Quote Request

Request a Quote for 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.